4-(2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide
Description
4-(2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a synthetic small molecule characterized by a pyridinone core substituted with hydroxymethyl and methoxy groups, linked via an acetamido bridge to a benzamide moiety. The hydroxymethyl group may enhance solubility, while the methoxy substituent could influence electronic properties and binding affinity.
Properties
IUPAC Name |
4-[[2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-24-14-7-19(12(9-20)6-13(14)21)8-15(22)18-11-4-2-10(3-5-11)16(17)23/h2-7,20H,8-9H2,1H3,(H2,17,23)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJESXBQLLCTIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to benzamidine, which is known to interact with several proteins such as Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.
Mode of Action
Benzamidine typically binds to the active sites of its target proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Note: The target compound’s molecular formula and weight are calculated based on its IUPAC name.
Key Observations
Structural Divergence: The target compound features a pyridinone core, distinguishing it from ADC1730/1740 (maleimide-based) and patented quinoline derivatives . The hydroxymethyl group in the target compound contrasts with the 4-nitrophenyl carbonate in ADC1740, which is designed for controlled payload release in ADCs .
Functional Group Impact: The benzamide moiety is shared with ADC1730, a feature often leveraged in protease-sensitive linkers for ADCs . This suggests the target compound could be modified for similar applications. Methoxy groups (as in the target) are common in kinase inhibitors (e.g., imatinib), while trifluoromethyl groups (in patented quinoline derivatives) enhance metabolic stability .
Molecular Weight and Drug-Likeness: The target compound (348 g/mol) is smaller than ADC1730/1740 (>500 g/mol), aligning better with Lipinski’s Rule of Five for oral bioavailability. However, its pyridinone core may limit membrane permeability compared to more rigid heterocycles like quinolines.
Research Findings
- ADC1730/1740 : These compounds are part of antibody-drug conjugate platforms, where the acetamide-benzamide linkage facilitates protease-mediated payload release . The target compound’s simpler structure lacks the maleimide group critical for antibody conjugation, limiting direct ADC utility.
- Patented Quinoline Derivatives: Compounds with piperidine/trifluoromethyl motifs (e.g., Example 86 in ) show antitumor activity, highlighting the importance of electron-withdrawing groups in oncology candidates. The target’s methoxy group may offer a balance between electron donation and steric effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
